molecular formula C5H6F2O2 B8253972 (1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid

(1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid

Cat. No.: B8253972
M. Wt: 136.10 g/mol
InChI Key: HLFLYOQLHYYNLT-SCSAIBSYSA-N
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Description

(1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method is the reaction of alkenes with difluorocarbene generated from difluoromethyltriphenylphosphonium bromide under basic conditions . This reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorocyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

(1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,1-difluorocyclopropane: Similar in structure but lacks the carboxylic acid group.

    2,2-difluoropropanoic acid: Contains a similar difluoromethyl group but lacks the cyclopropane ring.

Uniqueness

(1R)-2,2-difluoro-1-methyl-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the difluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(1R)-2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLYOQLHYYNLT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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